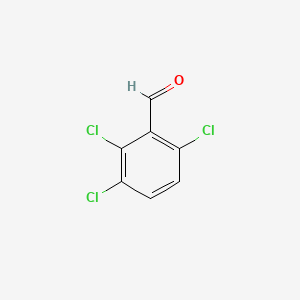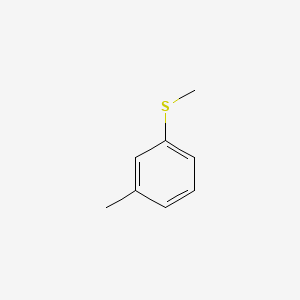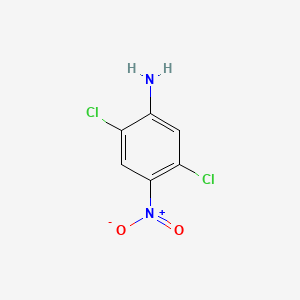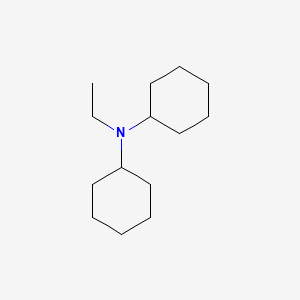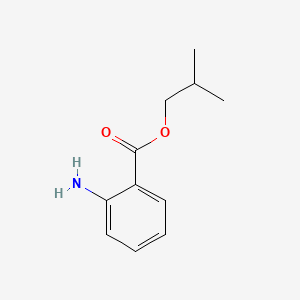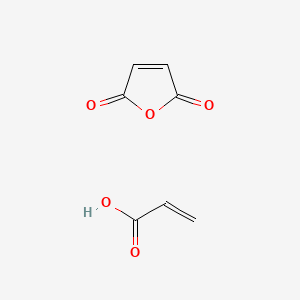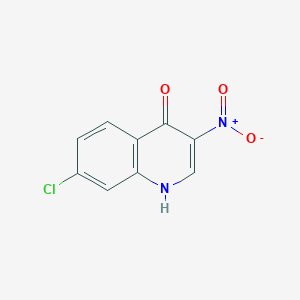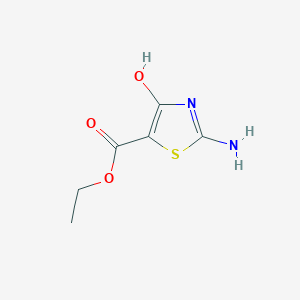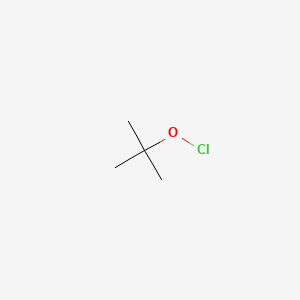
tert-Butylhypochlorit
Übersicht
Beschreibung
Tert-Butyl Hypochlorite: is a versatile and inexpensive oxidizing agent used in organic chemistry for various transformations. It is known for its ability to convert alcohols to ketones, aldehydes to acid chlorides, sulfides to sulfoxides, and hydroxylamines to nitroso compounds.
Wissenschaftliche Forschungsanwendungen
Tert-Butyl Hypochlorite is widely used in scientific research due to its strong oxidizing properties. Its applications include:
Chemistry: Used in the synthesis of various organic compounds, including ketones, aldehydes, and acid chlorides.
Biology: Employed in the study of oxidative stress and the role of oxidizing agents in biological systems.
Medicine: Utilized in the development of pharmaceuticals and the study of drug metabolism.
Industry: Applied in the production of chemicals, cleaning agents, and disinfectants.
Wirkmechanismus
Target of Action
tert-Butyl hypochlorite is a versatile and inexpensive oxidizing agent . It primarily targets various organic compounds, including alcohols, aldehydes, sulfides, and hydroxylamines . The compound’s role is to facilitate the conversion of these targets into other chemical forms .
Mode of Action
tert-Butyl hypochlorite interacts with its targets through a process known as oxidation . For instance, it can convert alcohols into ketones, aldehydes into acid chlorides, sulfides into sulfoxides, and hydroxylamines into nitroso compounds . This interaction results in significant changes in the chemical structure and properties of the target compounds .
Biochemical Pathways
tert-Butyl hypochlorite affects various biochemical pathways. For example, it is involved in the oxidative coupling process, which allows the successful generation of 1-functionalized tetrahydrocarbazoles . This process impacts the downstream synthesis of other organic compounds .
Result of Action
The action of tert-Butyl hypochlorite at the molecular and cellular level results in the transformation of target compounds. For instance, it can convert alcohols into ketones, significantly altering the chemical structure and properties of the original compounds . These transformations can have various effects depending on the specific context and conditions.
Action Environment
The action, efficacy, and stability of tert-Butyl hypochlorite are influenced by various environmental factors. For instance, it is known to be reactive and can decompose explosively when exposed to strong light or heat . Therefore, it must be stored under low temperature, away from light, and in an inert gas environment . These factors must be carefully controlled to ensure the safe and effective use of tert-Butyl hypochlorite.
Biochemische Analyse
Biochemical Properties
tert-Butyl hypochlorite plays a significant role in biochemical reactions, particularly as an oxidizing agent. It facilitates the conversion of alcohols to ketones, aldehydes to acid chlorides, sulfides to sulfoxides, and hydroxylamines to nitroso compounds . In these reactions, tert-Butyl hypochlorite interacts with various enzymes and proteins, often leading to the formation of organic chloramines. For instance, it reacts with secondary amines to produce chloramines, which are crucial intermediates in organic synthesis .
Cellular Effects
tert-Butyl hypochlorite has profound effects on various cell types and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound’s oxidative properties can lead to the formation of reactive oxygen species (ROS), which can cause oxidative stress in cells. This oxidative stress can result in the activation of signaling pathways that regulate cell survival, apoptosis, and inflammation .
Molecular Mechanism
At the molecular level, tert-Butyl hypochlorite exerts its effects through several mechanisms. It can bind to biomolecules, leading to enzyme inhibition or activation. For example, tert-Butyl hypochlorite can oxidize sulfhydryl groups in proteins, affecting their function and stability. Additionally, it can induce changes in gene expression by modifying transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tert-Butyl hypochlorite can change over time. The compound is known to be unstable and light-sensitive, which can lead to its degradation. Over time, the degradation products of tert-Butyl hypochlorite can have different effects on cellular function compared to the parent compound. Long-term exposure to tert-Butyl hypochlorite in in vitro or in vivo studies has shown that it can cause persistent oxidative stress and cellular damage .
Dosage Effects in Animal Models
The effects of tert-Butyl hypochlorite vary with different dosages in animal models. At low doses, it can act as an effective oxidizing agent without causing significant toxicity. At high doses, tert-Butyl hypochlorite can be toxic, leading to adverse effects such as tissue damage, inflammation, and oxidative stress. Threshold effects have been observed, where the compound’s impact on biological systems changes dramatically beyond a certain dosage .
Metabolic Pathways
tert-Butyl hypochlorite is involved in several metabolic pathways, primarily those related to oxidative reactions. It interacts with enzymes such as oxidases and peroxidases, which facilitate its conversion to other reactive species. These interactions can affect metabolic flux and alter the levels of various metabolites within cells .
Transport and Distribution
Within cells and tissues, tert-Butyl hypochlorite is transported and distributed through passive diffusion and interactions with binding proteins. Its lipophilic nature allows it to easily cross cell membranes and accumulate in lipid-rich areas. This distribution pattern can influence its localization and accumulation within specific cellular compartments .
Subcellular Localization
tert-Butyl hypochlorite’s subcellular localization is influenced by its chemical properties and interactions with cellular components. It tends to localize in areas with high lipid content, such as cell membranes and lipid droplets. This localization can affect its activity and function, as it may interact with membrane-bound proteins and lipids, leading to changes in cellular signaling and metabolism .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tert-Butyl Hypochlorite is typically synthesized by the chlorination of tert-butyl alcohol in the presence of a base. The reaction involves tert-butyl alcohol, chlorine, and sodium hydroxide, producing tert-butyl hypochlorite, sodium chloride, and water.
Industrial Production Methods: In industrial settings, tert-butyl hypochlorite is prepared by reacting tert-butyl alcohol with hypochlorous acid in the presence of a suitable solvent. This method ensures a high yield and purity of the product, making it suitable for large-scale applications.
Analyse Chemischer Reaktionen
Types of Reactions: Tert-Butyl Hypochlorite is primarily used as an oxidizing agent. It can perform various reactions, including:
Oxidation: Conversion of alcohols to ketones, aldehydes to acid chlorides, sulfides to sulfoxides, and hydroxylamines to nitroso compounds.
Substitution: Formation of organic chloramines by reacting with secondary amines.
Common Reagents and Conditions:
Reagents: Chlorine, sodium hydroxide, hypochlorous acid, and tert-butyl alcohol.
Conditions: The reactions are typically carried out at room temperature or slightly elevated temperatures to ensure optimal yields.
Major Products Formed:
Ketones and Aldehydes: From the oxidation of alcohols and aldehydes.
Acid Chlorides: From the oxidation of aldehydes.
Sulfoxides: From the oxidation of sulfides.
Nitroso Compounds: From the oxidation of hydroxylamines.
Vergleich Mit ähnlichen Verbindungen
tert-Butyl Hypoiodite: More reactive than tert-butyl hypochlorite and can be prepared from it by reacting with a metal iodide.
Hypochlorous Acid: A related compound used in various oxidation reactions.
Uniqueness: Tert-Butyl Hypochlorite is unique in its ability to perform a wide range of oxidation reactions with high efficiency and selectivity. Its stability and ease of handling make it a preferred choice in both laboratory and industrial settings.
Eigenschaften
IUPAC Name |
tert-butyl hypochlorite | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9ClO/c1-4(2,3)6-5/h1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXZDIALLLMRYOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClO | |
| Record name | TERT-BUTYL HYPOCHLORITE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19170 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3074941 | |
| Record name | Hypochlorous acid, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3074941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Tert-butyl hypochlorite appears as a slightly yellowish liquid with a pungent odor. Water insoluble. Corrosive to the skin, eyes, and mucous membranes. | |
| Record name | TERT-BUTYL HYPOCHLORITE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19170 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
507-40-4 | |
| Record name | TERT-BUTYL HYPOCHLORITE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19170 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | tert-Butyl hypochlorite | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=507-40-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl hypochlorite | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000507404 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hypochlorous acid, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3074941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl hypochlorite | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.339 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TERT-BUTYL HYPOCHLORITE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LS2JTI16JZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


